molecular formula C25H22N6O3S B6130849 2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid

2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B6130849
M. Wt: 486.5 g/mol
InChI Key: XGTUPMDABPQUNI-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzothiazole moiety, and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-13-4-9-18-20(10-13)35-22(28-18)16-5-7-17(8-6-16)31-19(23(33)34)12-21(32)29-25(31)30-24-26-14(2)11-15(3)27-24/h4-11,19H,12H2,1-3H3,(H,33,34)(H,26,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTUPMDABPQUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(CC(=O)NC4=NC5=NC(=CC(=N5)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N\4C(CC(=O)N/C4=N\C5=NC(=CC(=N5)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine and benzothiazole precursors. These precursors are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include α-bromoacetophenone, ethyl bromoacetate, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)imino-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,3-diazinane-4-carboxylic acid is unique due to its combination of a pyrimidine ring, benzothiazole moiety, and diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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